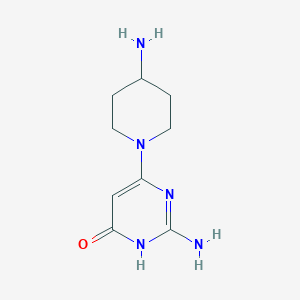

![molecular formula C10H6ClN5O2 B1384557 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 1461713-53-0](/img/structure/B1384557.png)

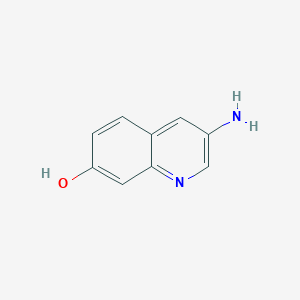

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

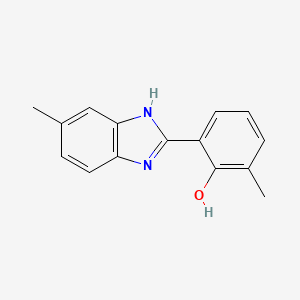

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol (hereafter referred to as CTP) is a small organic molecule with potential applications in a variety of scientific fields, including pharmacology, materials science, and biochemistry. CTP has a unique structure that makes it an attractive target for further research and development.

Applications De Recherche Scientifique

Anticancer Research

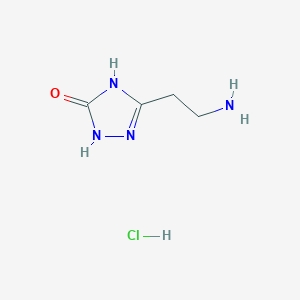

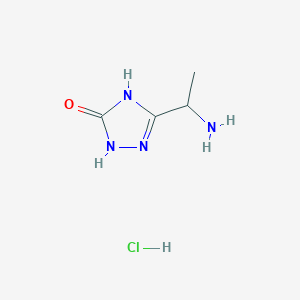

The 1,2,4-triazole moiety is known for its anticancer properties. Studies have shown that triazole derivatives exhibit promising cytotoxic activities against various cancer cell lines . The presence of the triazole ring in this compound suggests potential applications in the development of novel anticancer agents, particularly through the synthesis of new derivatives and evaluation against human cancer cell lines like MCF-7, Hela, and A549 using assays such as MTT .

Antimicrobial Activity

Compounds with a 1,2,4-triazole structure have been identified as potent antimicrobial agents. The structural components of “4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol” could be explored for their efficacy against a range of microorganisms. Synthesis of new derivatives could lead to the discovery of compounds with significant antimicrobial activities .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the triazole ring is a common pharmacophore due to its ability to form hydrogen bonds and dipole interactions with biological receptors. This compound could be used as a scaffold for the development of new drugs, leveraging its nitrogen-containing heterocyclic structure which is extensively observed in nature and metabolic systems .

Agrochemical Applications

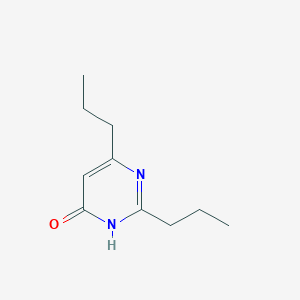

The 1,2,4-triazole derivatives are also used in agrochemistry. The compound could be studied for its potential use in the development of new agrochemicals, possibly as a fungicide or herbicide, given the known biological activities of triazole derivatives .

Material Sciences

In material sciences, the unique properties of triazole-containing compounds can be utilized. For instance, coordination polymers based on triazole structures have shown excellent photocatalytic capabilities, suggesting that this compound could be explored for its photocatalytic properties in degradation processes .

Organic Catalysts

The triazole ring is known to act as an organic catalyst due to its unique structure and properties. Research into the catalytic applications of this compound could lead to the development of new catalytic systems for various chemical reactions .

Antioxidant and Analgesic Properties

The antioxidant and analgesic activities of 1,2,4-triazole derivatives have been documented. This compound could be investigated for its potential use in the treatment of oxidative stress-related disorders and as a pain reliever .

Structural Analysis and SAR Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry. The compound’s structure, particularly the position of the hydroxyl group and the triazole ring, could be analyzed to understand its interaction with biological targets and its impact on antimicrobial activity .

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it can be inferred that the compound may interact with multiple targets involved in these biological processes.

Mode of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with their targets in various ways, leading to changes in cellular processes and functions . The specific interactions and resulting changes would depend on the nature of the target and the specific biochemical context.

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-triazole-containing compounds, it can be inferred that multiple biochemical pathways may be affected .

Pharmacokinetics

The compound’s predicted properties such as boiling point, density, and acidity coefficient (pka) suggest that it may have good bioavailability .

Result of Action

Given the broad range of biological activities associated with 1,2,4-triazole-containing compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

4-chloro-2-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN5O2/c11-5-1-2-7(17)6(3-5)10-14-9(16-18-10)8-12-4-13-15-8/h1-4,17H,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVORZGETZRKFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NO2)C3=NC=NN3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

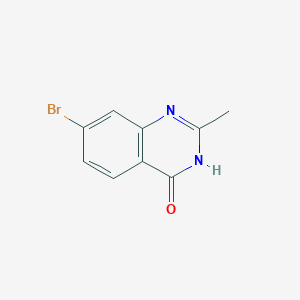

![2-[6-Methyl-4-oxo-2-(pyrimidin-2-yl)-1,4-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384480.png)

![3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384481.png)

![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)